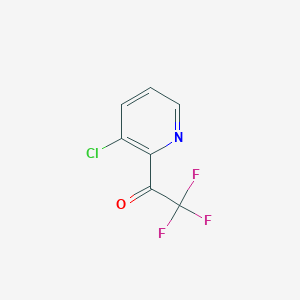

1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone

Description

1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone is a fluorinated pyridine derivative characterized by a trifluoroacetyl group attached to a 3-chloropyridin-2-yl ring. Its molecular formula is C₇H₃ClF₃NO, with a molecular weight of 210.55 g/mol (exact value depends on isotopic composition) . The compound’s structure combines a chlorine atom at the 3-position of the pyridine ring and a trifluoroethyl ketone group, which enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C7H3ClF3NO |

|---|---|

Molecular Weight |

209.55 g/mol |

IUPAC Name |

1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C7H3ClF3NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3H |

InChI Key |

COZKVCRQRZXQLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone typically involves the reaction of 3-chloropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

3-chloropyridine+trifluoroacetic anhydride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and enhances the overall quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anti-inflammatory and anticancer agents.

Industry: The compound is utilized in the production of agrochemicals, such as insecticides and herbicides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom in the pyridine ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several trifluoroacetophenone and pyridine derivatives. Below is a detailed analysis of its analogues:

Structural Comparison

Physicochemical Properties

- Lipophilicity : The trifluoroacetyl group and halogen substituents enhance lipophilicity (logP ~2.5–3.0), favoring membrane permeability .

- Stability: Fluorine atoms reduce metabolic degradation, extending half-life compared to non-fluorinated analogues (e.g., acetophenones) .

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but low in water (<1 mg/mL) due to hydrophobic CF₃ and Cl groups .

Functional and Application Differences

Research Findings and Trends

- Medicinal Chemistry: Fluorinated pyridines like this compound are prioritized in drug discovery due to their balance of bioavailability and metabolic stability .

- Agrochemicals : Chlorine and trifluoromethyl groups in analogues improve pesticidal activity by disrupting insect nervous systems .

- Challenges : Positional isomerism (e.g., 3-Cl vs. 6-Cl on pyridine) requires precise regioselective synthesis to avoid off-target effects .

Biological Activity

1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHClFNO

- Molecular Weight : Approximately 209.55 g/mol

- Structural Features : The compound features a trifluoromethyl group that enhances lipophilicity and facilitates membrane penetration, crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloropyridine with trifluoroacetic anhydride. This reaction is often catalyzed under controlled conditions to maximize yield and purity. The general reaction can be summarized as follows:

This compound exhibits significant biological activity through its interaction with various enzymes and receptors. The trifluoromethyl group increases membrane permeability, allowing effective penetration into biological systems. Its mechanism of action involves modulation of target proteins through hydrogen bonding facilitated by the chlorine atom in the pyridine ring.

Pharmacological Applications

Research indicates that this compound has potential applications in drug discovery, particularly as a pharmacophore for developing:

- Anti-inflammatory Agents : Studies suggest that it may inhibit specific pathways involved in inflammation.

- Anticancer Agents : Preliminary findings indicate potential efficacy against certain cancer cell lines.

Comparative Analysis with Similar Compounds

The following table summarizes similar compounds to this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone | CHClFNO | Substituent at position 6 instead of position 3 |

| 1-(3-Bromo-5-chloropyridin-2-YL)-2,2,2-trifluoroethanone | CHBrClFNO | Contains bromine as a substituent |

| 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone | CHClFNO | Chlorine at position 2 |

These compounds differ primarily in their halogen substituents or the position of these substituents on the pyridine ring. The unique trifluoromethyl group in this compound significantly contributes to its chemical reactivity and biological properties compared to these similar compounds.

Study on Anti-inflammatory Potential

A study conducted on the anti-inflammatory properties of this compound demonstrated that it effectively reduced inflammatory markers in vitro. The compound was tested against lipopolysaccharide-induced inflammation in macrophages and showed a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity Assessment

In another research project focusing on anticancer activity, this compound was evaluated for its effects on various cancer cell lines. Results indicated that the compound exhibited cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride (TFAC) and a chloropyridine precursor under inert conditions. Key parameters include:

- Solvent selection : Dichloromethane or 1,2-dichloroethane stabilizes intermediates and avoids side reactions .

- Catalyst optimization : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic substitution efficiency .

- Temperature control : Reactions performed at 0–5°C minimize decomposition of the trifluoroacetyl group .

Purification typically involves recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Yields range from 60–75%, with impurities often arising from incomplete chlorination or over-acylation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks for pyridinyl protons appear at δ 8.2–8.5 ppm (aromatic region), while the trifluoromethyl group (CF₃) shows a singlet at δ 3.9–4.1 ppm .

- ¹⁹F NMR : Distinct CF₃ signal at δ -70 to -75 ppm confirms trifluoroacetyl substitution .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) eluent ensure >98% purity; retention time ~6.2 min .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 224.02 (C₇H₄ClF₃NO⁺) .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

The CF₃ group enhances lipophilicity (logP ~2.1) compared to non-fluorinated analogs, improving membrane permeability in biological assays. However, it reduces aqueous solubility (<0.1 mg/mL in water), necessitating DMSO or ethanol as solvents for in vitro studies. Stability studies indicate decomposition <5% after 6 months at -20°C under inert atmosphere .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculates electrophilicity indices (ω ≈ 5.2 eV) to predict reactivity in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura couplings) .

- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., acetylcholinesterase), identifying binding pockets stabilized by CF₃···π interactions .

- QM/MM : Models transition states for trifluoroacetyl group transfer in multi-step syntheses .

Q. What strategies resolve contradictions in kinetic data during enzymatic inhibition studies?

Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.8 μM for tryptophan hydroxylase inhibition) arise from assay conditions:

Q. Why do some trifluoroethanone derivatives fail in multicomponent reactions, and how can this be mitigated?

For example, 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone fails in Ugi reactions due to steric hindrance from the CF₃ group. Mitigation strategies:

- Pre-activation : Convert the ketone to a more reactive imine intermediate using NH₄OAc .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 20% .

Methodological Recommendations

- Synthetic scale-up : Use continuous flow reactors for >100 g batches to maintain yield consistency .

- Crystallography : Co-crystallize with target enzymes (e.g., PDB ID: 0T6) to map binding modes .

- Troubleshooting NMR splitting : Deuterated DMSO resolves signal broadening caused by paramagnetic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.